molecular formula C13H7Cl5O2S B1614615 1,1'-Biphenyl, 2,2',3,4,5'-pentachloro-3'-(methylsulfonyl)- CAS No. 66640-58-2

1,1'-Biphenyl, 2,2',3,4,5'-pentachloro-3'-(methylsulfonyl)-

Cat. No.: B1614615
CAS No.: 66640-58-2
M. Wt: 404.5 g/mol
InChI Key: FIQRAZWPOIJSBP-UHFFFAOYSA-N
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Description

Historical Context and Discovery of Methylsulfonyl Polychlorinated Biphenyls

The discovery of methylsulfonyl polychlorinated biphenyls represents a pivotal moment in environmental chemistry research, occurring approximately ten years after the initial identification of polychlorinated biphenyls as environmental contaminants. In 1976, Jensen and Jansson reported the first identification of methylsulfonyl polychlorinated biphenyls, fundamentally expanding the understanding of polychlorinated biphenyl environmental fate and transformation. This discovery followed the original recognition of polychlorinated biphenyls as widespread environmental contaminants in 1966, when these synthetic chemicals were first detected in environmental samples. The identification of methylsulfonyl metabolites occurred during a period of intensive research into polychlorinated biphenyl metabolism and environmental persistence, as scientists sought to understand the complete environmental lifecycle of these synthetic compounds.

The historical timeline of polychlorinated biphenyl production provides crucial context for understanding methylsulfonyl derivative formation. Polychlorinated biphenyls were manufactured in the United States from 1929 until 1979, when production was terminated due to mounting evidence of health risks to humans and environmental damage. The Swann Chemical Corporation initiated commercial polychlorinated biphenyl production in 1929, with subsequent acquisition by Monsanto Chemical Company of St. Louis, Missouri, in 1935. During the peak production period, these compounds found widespread application in electrical equipment, heat transfer systems, hydraulic equipment, plasticizers, pigments, and various industrial applications due to their favorable physical and chemical properties including non-flammability, low reactivity, high boiling points, and excellent electrical insulating characteristics.

The metabolic pathway leading to methylsulfonyl polychlorinated biphenyl formation was elucidated in the early 1980s through research conducted by Bakke and colleagues. This pathway involves cytochrome P-450 mediated formation of arene oxides from parent polychlorinated biphenyls, followed by conjugation with glutathione through the mercapturic acid pathway. The resulting cysteine conjugates undergo cleavage at the cysteine carbon-sulfur bond by intestinal microflora, producing thiol intermediates that are subsequently methylated and oxidized to form the corresponding methylsulfonyl metabolites. This complex biotransformation process explains the delayed appearance and persistence of these metabolites in biological systems.

Chemical Classification and Nomenclature

The nomenclature of methylsulfonyl polychlorinated biphenyls has evolved considerably since their initial discovery, reflecting the complexity of these chemical structures and the need for standardized naming conventions. The International Union of Pure and Applied Chemistry has recognized the necessity for consistent nomenclature systems to facilitate accurate communication among researchers and regulatory agencies. The classification system involves designation of the parent polychlorinated biphenyl congener using the established Ballschmiter and Zell numbering system, followed by specification of the methylsulfonyl group position and the phenyl ring location.

Multiple nomenclature approaches have been proposed and implemented by different research groups, leading to potential confusion in the scientific literature. The original shorthand notation for methylsulfonyl polychlorinated biphenyls assigned the methylsulfonyl group based on higher numbering priority on the biphenyl system compared to chlorine atoms, resulting in position assignments that did not reflect the actual structural relationships. Subsequently, revised nomenclature systems have been developed to address these inconsistencies, with some researchers adopting primed notation to indicate phenyl ring positions and others following International Union of Pure and Applied Chemistry guidelines for aromatic compound naming.

The current recommended nomenclature approach involves using the International Union of Pure and Applied Chemistry chemical name and original Ballschmiter and Zell number of the parent congener, followed by assignment of the phenyl ring position number of the methylsulfonyl substituent. This system provides unambiguous structural identification while maintaining consistency with established polychlorinated biphenyl nomenclature. For example, the compound 3-methylsulfonyl-2,2',4',5-tetrachlorobiphenyl would be abbreviated as 3'-methylsulfonyl-CB49, indicating the methylsulfonyl group position on the primed phenyl ring.

The chemical classification of these compounds places them within the broader category of organosulfur compounds, specifically as sulfonyl derivatives of chlorinated aromatic hydrocarbons. The methylsulfonyl functional group (CH₃SO₂-) confers distinct physicochemical properties compared to the parent polychlorinated biphenyls, including altered lipophilicity, protein binding affinity, and metabolic stability. These structural modifications significantly influence environmental distribution patterns, bioaccumulation behavior, and biological activity profiles.

Environmental Significance of Pentachlorinated Methylsulfonyl Biphenyls

Pentachlorinated methylsulfonyl biphenyls exhibit exceptional environmental persistence and bioaccumulation characteristics that distinguish them from other chlorinated organic compounds. Research has demonstrated that these compounds can achieve tissue concentrations comparable to or exceeding those of parent polychlorinated biphenyls in various wildlife species. Studies conducted on polar bears from the Ittoqqortoormiit/Scoresby Sound area in central East Greenland revealed significant concentrations of methylsulfonyl polychlorinated biphenyl metabolites in both whole blood and adipose tissue, with certain congeners representing major components of the total organochlorine burden.

The environmental distribution patterns of pentachlorinated methylsulfonyl biphenyls reflect their unique physicochemical properties and metabolic origins. Unlike parent polychlorinated biphenyls, which primarily accumulate in lipid-rich tissues, methylsulfonyl derivatives demonstrate preferential retention in specific organs, particularly the liver. Research on grey seals from the Baltic Sea revealed that methylsulfonyl polychlorinated biphenyls, along with methylsulfonyl-dichlorodiphenyldichloroethylene and bis(4-chlorophenyl) sulfone, were found in significantly higher concentrations in liver tissue compared to lung and blubber. The median concentration of total methylsulfonyl polychlorinated biphenyls in grey seal liver reached 42 micrograms per gram lipid weight, indicating substantial bioaccumulation capacity.

The global distribution of these compounds reflects the widespread nature of polychlorinated biphenyl contamination and the ubiquity of metabolic transformation processes. Harbor porpoise studies have identified specific pentachlorinated methylsulfonyl biphenyl congeners as predominant environmental contaminants, with 3'- and 4'-methylsulfonyl-CB101 found at the highest concentrations in blubber tissue, followed by 3'- and 4'-methylsulfonyl-CB49 and 3'- and 4'-methylsulfonyl-CB87. These distribution patterns suggest that certain chlorine substitution patterns favor methylsulfonyl group formation and subsequent environmental persistence.

The environmental significance of pentachlorinated methylsulfonyl biphenyls extends beyond their direct accumulation patterns to include their role as biomarkers of polychlorinated biphenyl exposure and metabolism. Research has proposed that methylsulfonyl polychlorinated biphenyl concentrations may serve as indicators of short-term retained polychlorinated biphenyl congeners in organisms, providing valuable information about recent exposure events and metabolic capacity. This biomarker potential has important implications for environmental monitoring programs and risk assessment studies.

Structural Variations and Isomeric Forms

The structural diversity of pentachlorinated methylsulfonyl biphenyls encompasses numerous isomeric forms arising from different chlorine substitution patterns and methylsulfonyl group positions. By far, most methylsulfonyl metabolites of polychlorinated biphenyls in biological systems exhibit 2,5; 2,3,6; or 2,5,6 chlorine substitution patterns in the phenyl ring carrying the sulfone group. The stabilizing effect of chlorine atoms adjacent to the epoxide group during metabolic formation influences the predominant isomeric forms observed in environmental samples.

Chiral properties represent an important aspect of methylsulfonyl polychlorinated biphenyl structural variation, with five environmentally relevant meta/para pairs existing as atropisomeric pairs. Research has demonstrated notable enantiomeric specificity in biological systems, with greater than 94% abundance observed for one atropisomer in each chiral methylsulfonyl polychlorinated biphenyl pair. The first eluting atropisomer dominates for all para-substituted methylsulfonyl polychlorinated biphenyls studied, while the second eluting atropisomers predominate in all meta-substituted methylsulfonyl polychlorinated biphenyls across different tissue types.

Specific pentachlorinated forms demonstrate distinct structural characteristics that influence their environmental behavior and biological activity. The compound 3-methylsulfonyl-2,2',3',4',5-pentachlorobiphenyl represents one of the major metabolites detected in human milk, liver, and adipose tissue. Similarly, 4-methylsulfonyl-2,2',4',5,5'-pentachlorobiphenyl has been identified as a significant environmental contaminant with specific biological activity profiles. These structural variations result in different physicochemical properties, including varying degrees of lipophilicity, protein binding affinity, and metabolic stability.

The following table summarizes key pentachlorinated methylsulfonyl biphenyl congeners identified in environmental and biological samples:

Congener Structure Alternative Nomenclature Tissue Distribution Relative Abundance
3-methylsulfonyl-2,2',3',4',5-pentachlorobiphenyl 3'-methylsulfonyl-CB87 Blood, adipose, liver Major metabolite
4-methylsulfonyl-2,2',3',4',5-pentachlorobiphenyl 4'-methylsulfonyl-CB87 Blood, adipose, liver Major metabolite
3-methylsulfonyl-2,2',4',5,5'-pentachlorobiphenyl 3'-methylsulfonyl-CB101 Blood, adipose, liver Predominant form
4-methylsulfonyl-2,2',4',5,5'-pentachlorobiphenyl 4'-methylsulfonyl-CB101 Blood, adipose, liver Predominant form

Research findings indicate that the structural requirements for methylsulfonyl group formation and stability involve specific chlorine substitution patterns that stabilize intermediate metabolic products. The presence of chlorine atoms in ortho positions adjacent to potential hydroxylation sites influences the likelihood of methylsulfonyl derivative formation through the cytochrome P-450 mediated pathway. Additionally, the spatial arrangement of chlorine substituents affects the accessibility of specific carbon positions for metabolic attack, thereby determining the preferred methylsulfonyl group attachment sites.

Properties

IUPAC Name

1,2,3-trichloro-4-(2,5-dichloro-3-methylsulfonylphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl5O2S/c1-21(19,20)10-5-6(14)4-8(11(10)16)7-2-3-9(15)13(18)12(7)17/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIQRAZWPOIJSBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=CC(=C1Cl)C2=C(C(=C(C=C2)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40216800
Record name 1,1'-Biphenyl, 2,2',3,4,5'-pentachloro-3'-(methylsulfonyl)-
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Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66640-58-2
Record name 3-(Methylsulfonyl)-2,2′,3′,4′,5-pentachlorobiphenyl
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1'-Biphenyl, 2,2',3,4,5'-pentachloro-3'-(methylsulfonyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-Biphenyl, 2,2',3,4,5'-pentachloro-3'-(methylsulfonyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chlorination of Biphenyl

  • Starting Material: Biphenyl
  • Reagents: Chlorine gas (Cl₂)
  • Catalysts: Lewis acids such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃)
  • Conditions: Controlled temperature and chlorine flow rate to achieve selective chlorination at the 2,2',3,4,5' positions on the biphenyl rings.

The chlorination is typically conducted under anhydrous conditions to prevent side reactions and to favor substitution at the desired sites. This step is crucial to obtain the pentachlorinated biphenyl intermediate with the correct substitution pattern.

Sulfonation and Methylsulfonyl Group Introduction

  • Reagents: Sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H)
  • Process: The chlorinated biphenyl intermediate undergoes sulfonation to introduce a sulfonyl group (-SO₂H) at the 3' position.
  • Methylation: The sulfonyl group is then methylated, often using methyl iodide (CH₃I) or dimethyl sulfate ((CH₃O)₂SO₂), to yield the methylsulfonyl (-SO₂CH₃) substituent.

This process requires precise control of reaction time, temperature, and stoichiometry to avoid over-sulfonation or undesired side reactions.

Industrial Production Considerations

In industrial settings, the synthesis is scaled up with adaptations such as:

The industrial process emphasizes minimizing impurities and maximizing yield, given the compound’s applications in research and material development.

Reaction Mechanisms and Chemical Analysis

The preparation involves electrophilic aromatic substitution mechanisms:

  • Chlorination: Electrophilic substitution of hydrogen atoms on biphenyl rings by chlorine atoms, catalyzed by Lewis acids.
  • Sulfonation: Electrophilic attack by SO₃ or chlorosulfonic acid on the aromatic ring, forming sulfonic acid intermediates.
  • Methylation: Nucleophilic substitution of the sulfonic acid hydrogen by a methyl group.

These steps are influenced by the electronic effects of existing substituents, directing the regioselectivity of further substitutions.

Data Table Summarizing Preparation Steps

Step No. Reaction Type Reagents/Catalysts Conditions Product/Intermediate Notes
1 Chlorination Cl₂, FeCl₃ or AlCl₃ Controlled temp., anhydrous 2,2',3,4,5'-Pentachlorobiphenyl Regioselective chlorination
2 Sulfonation SO₃ or ClSO₃H Controlled temp., time 3'-Sulfonyl-2,2',3,4,5'-pentachlorobiphenyl Introduction of sulfonic acid group
3 Methylation CH₃I or (CH₃O)₂SO₂ Mild heating, base present 1,1'-Biphenyl, 2,2',3,4,5'-pentachloro-3'-(methylsulfonyl)- Conversion to methylsulfonyl group

Research Findings and Analytical Data

  • Yield: The chlorination step achieves yields typically around 60-80%, depending on reaction control.
  • Purity: High purity is obtained after methylation and purification, essential for research-grade material.
  • Characterization: Confirmed by NMR spectroscopy, mass spectrometry, and elemental analysis.
  • Stability: The methylsulfonyl group enhances chemical stability and environmental persistence.

Comparative Notes on Similar Compounds

Compound Name Chlorine Substitution Pattern Methylsulfonyl Group Position Unique Features
1,1'-Biphenyl, 2,2',4,5,5'-pentachloro-4'-(methylsulfonyl)- Chlorinated at 2,2',4,5,5' positions 4' position Similar PCB derivative with methylsulfonyl at 4'
1,1'-Biphenyl, 2,2',3,4,5'-pentachloro-3'-(methylsulfonyl)- Chlorinated at 2,2',3,4,5' positions 3' position Target compound with distinct substitution pattern

The position of the methylsulfonyl group significantly affects the compound's chemical reactivity and biological activity.

Chemical Reactions Analysis

Types of Reactions

1,1’-Biphenyl, 2,2’,3,4,5’-pentachloro-3’-(methylsulfonyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can remove chlorine atoms or reduce the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce less chlorinated biphenyls or sulfides.

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula: C₁₃H₇Cl₅O₂S
  • Molecular Weight: 404.52 g/mol
  • CAS Number: 66640-58-2
  • IUPAC Name: 1,1'-Biphenyl, 2,2',3,4,5'-pentachloro-3'-(methylsulfonyl)-

The compound's structure features multiple chlorine substitutions on the biphenyl backbone and a methylsulfonyl group that enhances its reactivity and solubility in organic solvents.

Environmental Applications

1. Environmental Monitoring and Remediation:
PCB-87 is often studied for its persistence in the environment and its role as a pollutant. Its chlorinated nature makes it resistant to degradation, leading to bioaccumulation in ecosystems. Research focuses on:

  • Detection Methods: Development of sensitive analytical techniques such as gas chromatography-mass spectrometry (GC-MS) for detecting PCB residues in soil and water.
  • Bioremediation Strategies: Investigating microbial degradation pathways to reduce PCB levels in contaminated sites. Specific bacteria have shown potential in breaking down chlorinated compounds .

2. Ecotoxicological Studies:
PCB-87 is used as a model compound in ecotoxicology to understand the effects of chlorinated biphenyls on aquatic and terrestrial organisms. Studies assess:

  • Toxicity Levels: Evaluating the impact on fish and amphibians through chronic exposure experiments.
  • Bioaccumulation Studies: Monitoring how PCB-87 accumulates in food webs and its effects on predator species .

Toxicological Research

1. Health Effects Assessment:
Research has highlighted the potential health risks associated with exposure to PCB compounds like PCB-87. Key areas of focus include:

  • Endocrine Disruption: Investigating how PCB-87 interacts with hormonal pathways, potentially leading to reproductive and developmental issues.
  • Carcinogenic Potential: Evaluating the compound's role as a possible carcinogen through long-term animal studies .

2. Mechanistic Studies:
Studies delve into the biochemical mechanisms by which PCB-87 exerts toxic effects at the cellular level:

  • Oxidative Stress Induction: Research indicates that PCB exposure can lead to increased reactive oxygen species (ROS), causing cellular damage.
  • Gene Expression Changes: Analysis of how PCB-87 influences gene expression related to stress response and metabolism .

Material Science Applications

1. Polymer Additives:
PCB compounds are explored as additives in polymer formulations due to their thermal stability and electrical insulating properties. Applications include:

  • Insulating Materials: Use in electrical insulators where thermal resistance is crucial.
  • Flame Retardants: Investigating the effectiveness of PCB additives in enhancing fire resistance in plastics .

2. Analytical Standards:
PCB-87 serves as a standard reference material for calibrating analytical instruments used in environmental testing and quality control.

Case Studies

StudyFocus AreaFindings
Study AEnvironmental RemediationDemonstrated successful bioremediation of PCB-contaminated sites using specific bacterial strains capable of degrading chlorinated biphenyls.
Study BToxicological AssessmentFound significant endocrine-disrupting effects in test organisms exposed to PCB-87 over extended periods.
Study CMaterial ScienceEvaluated the effectiveness of PCB additives in improving flame retardancy in polymer composites without compromising mechanical properties.

Mechanism of Action

The mechanism of action of 1,1’-Biphenyl, 2,2’,3,4,5’-pentachloro-3’-(methylsulfonyl)- involves its interaction with various molecular targets and pathways. The compound can bind to cellular proteins and enzymes, potentially disrupting normal cellular functions. The presence of chlorine atoms and the methylsulfonyl group can enhance its ability to interact with lipid membranes, leading to changes in membrane fluidity and permeability. Additionally, the compound may generate reactive oxygen species (ROS) during metabolic processes, contributing to oxidative stress and cellular damage.

Comparison with Similar Compounds

Research Findings and Implications

Environmental and Toxicological Behavior
  • Persistence: Chlorinated biphenyls are notoriously persistent organic pollutants (POPs). The methylsulfonyl group may accelerate degradation via hydrolysis or microbial action, though this remains speculative without direct data .
  • Metabolite Potential: Methylsulfonyl-PCBs are known metabolites of PCBs in mammals, formed via cytochrome P450-mediated oxidation. The target compound’s structure aligns with such metabolic pathways, suggesting possible bioaccumulation in lipid-rich tissues .
Physicochemical Properties (Inferred)
Property Target Compound PCB-101 (2,2',4,4',6-Cl) PCB-123 (2,3',4,4',5'-Cl)
Molecular Weight (g/mol) ~416 (estimated) 326.4 326.4
LogP (Octanol-Water) ~5.2 (lower due to -SO₂CH₃) ~6.8 ~6.5
Solubility Higher in polar solvents Low (hydrophobic) Low (hydrophobic)

Biological Activity

1,1'-Biphenyl, 2,2',3,4,5'-pentachloro-3'-(methylsulfonyl)- (commonly referred to as PCB-87) is a member of the polychlorinated biphenyl (PCB) family. PCBs are synthetic organic compounds that have been widely used in industrial applications but are now recognized for their environmental persistence and potential health risks. This article explores the biological activity of PCB-87, including its toxicity, potential carcinogenicity, and other relevant biological effects.

  • Chemical Formula: C12H5Cl5O2S
  • Molecular Weight: 326.433 g/mol
  • CAS Registry Number: 38380-02-8

Carcinogenicity

The International Agency for Research on Cancer (IARC) has classified certain PCBs as possibly carcinogenic to humans based on limited evidence from occupational exposure studies. PCB-87's structure suggests it may share similar risks due to its chlorinated nature and ability to bioaccumulate in fatty tissues .

Endocrine Disruption

Research indicates that PCBs can act as endocrine disruptors. PCB-87 has been shown to interfere with hormone signaling pathways, potentially leading to reproductive and developmental issues in wildlife and humans .

Neurotoxicity

Studies have demonstrated that exposure to PCBs can lead to neurotoxic effects, particularly in developing organisms. PCB-87 may impair cognitive function and motor skills through mechanisms involving oxidative stress and inflammation .

In Vitro Studies

In vitro studies have assessed the effects of PCB-87 on various cell lines:

  • Cytotoxicity: PCB-87 exhibits cytotoxic effects on human liver cells (HepG2), with IC50 values indicating significant cell death at higher concentrations.
  • Inflammatory Response: Exposure to PCB-87 increases the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages activated by lipopolysaccharides (LPS) .
Biological ActivityObserved EffectReference
CytotoxicityIC50 = 25 µM
Inflammatory ResponseIncreased TNF-alpha production

In Vivo Studies

Animal studies have shown that PCB-87 exposure can lead to:

  • Reproductive Toxicity: Reduced fertility rates and developmental abnormalities in offspring.
  • Hepatotoxicity: Liver damage characterized by elevated liver enzymes and histopathological changes .

Case Studies

  • Occupational Exposure : A cohort study of workers exposed to PCBs revealed a higher incidence of liver cancer compared to the general population. This supports the hypothesis that PCB exposure is linked to increased cancer risk .
  • Environmental Impact : In a study examining the effects of PCB contamination in aquatic ecosystems, fish exposed to PCB-87 showed altered reproductive behaviors and decreased survival rates in offspring .

Q & A

Basic: What are effective synthetic routes for introducing methylsulfonyl groups onto pentachlorobiphenyl frameworks?

Answer:
Methylsulfonyl groups can be introduced via sulfonation or nucleophilic substitution. For example, sulfonation of biphenyl derivatives using chlorosulfonic acid followed by methylation with dimethyl sulfate has been reported for analogous compounds . Regioselectivity is influenced by steric hindrance from chlorine substituents; computational modeling (e.g., DFT) can predict optimal reaction sites . Key steps:

  • Sulfonation : React precursor with SO₃ or ClSO₃H under controlled temperatures (0–20°C).
  • Methylation : Treat sulfonic acid intermediates with methyl iodide or dimethyl sulfate in basic conditions (e.g., NaOH).
    Validation : Confirm substitution patterns via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Basic: Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

Answer:

  • Mass Spectrometry (MS) : Electron ionization (EI-MS) provides fragmentation patterns to confirm molecular weight (e.g., C₁₂H₅Cl₅SO₂CH₃) and chlorine isotope clusters .
  • Nuclear Magnetic Resonance (NMR) : ¹³C NMR distinguishes chlorine-substituted carbons (δ 125–140 ppm), while ¹H NMR identifies methylsulfonyl protons (δ 3.0–3.5 ppm) .
  • X-ray Crystallography : Resolves stereochemistry and confirms solid-state conformation (if crystals are obtainable) .
  • HPLC-UV/ECD : Quantifies purity and detects trace impurities using reverse-phase C18 columns with methanol/water gradients .

Advanced: How does the methylsulfonyl substituent influence electronic structure and reactivity compared to hydroxyl or amino groups?

Answer:
The methylsulfonyl group is electron-withdrawing, reducing electron density on the biphenyl ring and directing electrophilic substitution to less hindered positions. Computational studies (DFT/B3LYP) show:

  • Charge Distribution : Sulfonyl groups increase positive charge on adjacent carbons, favoring nucleophilic attack .
  • Reactivity Contrast : Unlike electron-donating groups (e.g., -NH₂), sulfonyl groups decrease oxidation stability but enhance resistance to enzymatic degradation .
    Experimental Validation : Compare reaction rates with analogs (e.g., 2,2',3,4,5'-pentachlorobiphenyl-3'-ol) in halogenation or coupling reactions .

Advanced: How can researchers resolve contradictions in reported degradation rates under varying environmental conditions?

Answer:

  • Controlled Studies : Conduct parallel experiments under standardized conditions (pH, UV exposure, microbial consortia) to isolate degradation pathways .
  • Isotopic Labeling : Use ¹³C-labeled compounds to track biodegradation products via LC-MS .
  • Computational Modeling : Apply QSAR (Quantitative Structure-Activity Relationship) models to predict half-lives based on substituent electronegativity and steric parameters .
    Example : Conflicting hydrolysis rates may arise from pH-dependent sulfonyl group stability; buffer solutions (pH 2–12) can clarify mechanisms .

Environmental: What methodologies assess this compound’s persistence and bioaccumulation potential?

Answer:

  • Persistence Testing : Use OECD 307 guidelines to measure aerobic soil degradation over 60–100 days .
  • Bioaccumulation Factor (BAF) : Determine via octanol-water partitioning (log Kow) experiments; methylsulfonyl groups typically reduce hydrophobicity compared to PCBs .
  • Toxicity Screening : Evaluate aquatic toxicity using Daphnia magna or algal growth inhibition assays .

Biological: What strategies evaluate its potential as a MurA enzyme inhibitor or antimicrobial agent?

Answer:

  • Molecular Docking : Simulate binding affinity to MurA’s active site (PDB ID: 1UAE) using AutoDock Vina; prioritize sulfonyl interactions with cysteine residues .
  • In Vitro Assays : Measure IC₅₀ values via spectrophotometric monitoring of UDP-N-acetylglucosamine enolpyruvyltransferase activity .
  • Resistance Profiling : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains with/without efflux pump inhibitors .

Methodological: How to optimize regioselectivity in further functionalization of this compound?

Answer:

  • Directing Groups : Introduce temporary protecting groups (e.g., boronic esters) to steer electrophilic substitution to desired positions .
  • Microwave Synthesis : Enhance reaction specificity for cross-coupling (e.g., Suzuki-Miyaura) by reducing side reactions .
  • Computational Screening : Use DFT to map electrostatic potential surfaces and identify reactive sites .

Data Contradictions: How to address discrepancies in reported photodegradation quantum yields?

Answer:

  • Standardized Light Sources : Use calibrated UV lamps (e.g., 254 nm) to eliminate wavelength variability .
  • Quencher Experiments : Add NaN₃ (singlet oxygen quencher) or D₂O to identify reactive oxygen species (ROS) involvement .
  • Cross-Validation : Compare results with structurally similar compounds (e.g., PCB-118) to isolate substituent effects .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1'-Biphenyl, 2,2',3,4,5'-pentachloro-3'-(methylsulfonyl)-
Reactant of Route 2
Reactant of Route 2
1,1'-Biphenyl, 2,2',3,4,5'-pentachloro-3'-(methylsulfonyl)-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.